2,2-Dicyclopropylazetidine

Description

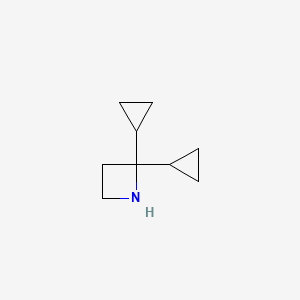

Structure

3D Structure

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

2,2-dicyclopropylazetidine |

InChI |

InChI=1S/C9H15N/c1-2-7(1)9(5-6-10-9)8-3-4-8/h7-8,10H,1-6H2 |

InChI Key |

IVOBTWUBSTWYHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CCN2)C3CC3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2,2 Dicyclopropylazetidine and Its Analogues

Cyclization-Based Approaches for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring through intramolecular cyclization is a cornerstone of synthetic strategies, involving the formation of a key carbon-nitrogen bond to close the four-membered ring.

Intramolecular Amination and Related Cyclization Reactions

Intramolecular amination reactions provide a direct pathway to the azetidine core by forming a C-N bond from a suitably functionalized acyclic precursor. One powerful approach is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. rsc.org This method allows for the direct conversion of a γ-C–H bond relative to an amine derivative into the corresponding azetidine ring. For the synthesis of analogues of 2,2-dicyclopropylazetidine, a substrate containing a dicyclopropylmethyl group and a tethered amine with a directing group would be required. The reaction typically proceeds in the presence of a palladium catalyst and an oxidant.

Another significant method is the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield substituted azetidines in high yields. nih.gov This strategy is tolerant of various functional groups, including those that are acid-sensitive. nih.gov The construction of a this compound analogue via this route would involve a precursor such as a 1-(dicyclopropylmethyl)oxirane with an amino group at the C4 position.

| Catalyst System | Substrate Type | Key Features | Representative Yields |

| Pd(II)/Oxidant | Picolinamide-protected amines | Direct C(sp³)–H amination | 35-83% rsc.org |

| La(OTf)₃ | cis-3,4-epoxy amines | High regioselectivity, functional group tolerance | Up to 95% nih.gov |

Electrophilic Cyclization Strategies

Electrophilic cyclization offers another route to the azetidine skeleton. Selenium-induced cyclization of homoallylamine derivatives represents a viable, though less common, strategy. bham.ac.uk This 4-exo-tet ring closure can produce 1,2,4-trisubstituted azetidines. bham.ac.uk Adapting this to a 2,2-dicyclopropyl system would necessitate a homoallylamine precursor with the dicyclopropyl moiety positioned appropriately to become the C2-substituent of the final azetidine ring. The reaction is initiated by an electrophilic selenium species, which activates the double bond for nucleophilic attack by the tethered amine.

Base-Mediated Ring Closure Methodologies

Base-mediated ring closure is a classical and effective method for synthesizing azetidines. This approach typically involves an intramolecular Sₙ2 reaction where a nitrogen nucleophile displaces a leaving group from a γ-position. nih.gov Common leaving groups include halides (I, Br, Cl) and sulfonate esters (mesylate, tosylate). nih.gov To synthesize this compound, a precursor such as 3-halo-2,2-dicyclopropylpropan-1-amine or its N-protected derivative would be treated with a base. The base deprotonates the amine or sulfonamide, enhancing its nucleophilicity to facilitate the ring-closing displacement. The choice of base and reaction conditions is crucial to favor the 4-membered ring formation over potential elimination side reactions.

| Precursor Type | Leaving Group | Base | Key Advantage |

| γ-Haloamine | Halogen (I, Br) | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) | Readily available starting materials |

| γ-Sulfonyloxy-amine | Mesylate, Tosylate | Carbonate or alkoxide bases (e.g., K₂CO₃, NaOEt) | Good leaving group ability |

Cycloaddition Methodologies for Azetidine Scaffold Formation

Cycloaddition reactions provide powerful and often stereocontrolled methods for constructing the azetidine ring in a single step from unsaturated precursors.

[2+2] Cycloaddition Reactions in Azetidine Synthesis

The [2+2] cycloaddition is one of the most versatile methods for forming four-membered rings. The Staudinger synthesis, involving the reaction of a ketene (B1206846) and an imine, is a classic approach to β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. mdpi.com The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the ring. mdpi.com

More direct routes to azetidines include photochemical [2+2] cycloadditions, known as the aza Paternò–Büchi reaction. This reaction involves the photocycloaddition of an imine and an alkene. magtech.com.cn Recent advancements have enabled this transformation using visible light and a photocatalyst, making the process milder and more broadly applicable. chemrxiv.orgchemrxiv.orgresearchgate.net For the synthesis of this compound, this would involve the cycloaddition of an alkene with an imine derived from dicyclopropyl ketone. The reaction's success often depends on the electronic properties of the reactants and the ability of the imine to absorb light or be activated by a photosensitizer. chemrxiv.org

| Reaction Type | Reactants | Catalyst/Conditions | Primary Product |

| Staudinger Synthesis | Imine + Ketene | Thermal | Azetidin-2-one (B1220530) mdpi.com |

| Aza Paternò–Büchi | Imine + Alkene | UV light or Visible light/Photocatalyst | Azetidine chemrxiv.orgresearchgate.net |

| Imine-Alkyne Cycloaddition | Imine + Alkyne | Metal-mediated or UV light | Azetine (reduced to azetidine) nih.gov |

[3+1] Cycloaddition Pathways

[3+1] Cycloaddition reactions offer an alternative strategy for constructing the azetidine ring by combining a three-atom component with a one-atom component. A notable example is the copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates. nih.gov This method produces highly substituted 2-azetines, which can be readily reduced to the corresponding saturated azetidines. nih.gov The application of this methodology to synthesize a 2,2-dicyclopropyl analogue would require a specialized three-atom synthon that incorporates the dicyclopropyl moiety. Another approach involves the reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, which proceeds via a Lewis acid-catalyzed ring opening of the cyclopropane followed by a C-N bond formation.

Ring Contraction and Expansion Strategies

Ring contraction and expansion reactions are powerful methods in heterocyclic synthesis, leveraging the release of ring strain to drive the formation of the target ring system. These strategies allow for the conversion of more readily available starting materials, such as five-membered pyrrolidines or three-membered aziridines, into the desired four-membered azetidine core.

The synthesis of substituted azetidines via the ring contraction of larger nitrogen-containing heterocycles is a viable, albeit less common, strategy. One such approach involves the transformation of α-bromo-N-sulfonylpyrrolidinones. rsc.org The proposed mechanism for this formal ring contraction begins with a nucleophilic addition to the N-activated amide carbonyl group, leading to N–C(O) bond cleavage. rsc.org This step generates an α-bromocarbonyl intermediate with a γ-positioned amide anion, which then undergoes intramolecular cyclization via an SN2 mechanism to furnish the N-sulfonylazetidine ring. rsc.org

Photochemical methods have also been developed for the ring contraction of larger saturated heterocycles. For instance, substituted piperidines, upon photoirradiation, can be converted to pyrrolidine (B122466) scaffolds. nih.gov While direct application to the synthesis of this compound from a corresponding dicyclopropyl-substituted pyrrolidine is not extensively documented, these methodologies provide a conceptual framework for accessing strained four-membered rings from more stable five-membered precursors.

A more prevalent strategy for constructing the azetidine ring is the one-carbon ring expansion of corresponding aziridines. This transformation is thermodynamically driven by the release of the significant ring strain inherent in the three-membered aziridine (B145994) ring. researchgate.net These methods often proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to yield the azetidine product. nih.govnih.govchemrxiv.org

The reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, for example, results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov The proposed mechanism involves the initial attack of the aziridine nitrogen on the metal carbene to form an aziridinium ylide. nih.gov This is followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the starting aziridine to the azetidine product. nih.gov

In a similar vein, engineered 'carbene transferase' enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.org This biocatalytic approach not only achieves high stereocontrol over the nih.govnih.gov-Stevens rearrangement of the aziridinium ylide intermediate but also effectively suppresses competing side reactions like cheletropic extrusion. nih.govchemrxiv.org The application of such a method to a hypothetical 2,2-dicyclopropylaziridine using an appropriate diazo compound could provide a stereocontrolled route to this compound.

| Aziridine Substrate | Diazo Reagent | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Bicyclic Methylene Aziridine | Donor/Acceptor Diazoacetate | Dirhodium Catalyst | Bicyclic Methylene Azetidine | High yield and stereoselectivity; Proceeds via aziridinium ylide. | nih.gov |

| N-Sulfonyl Aziridines | Ethyl Diazoacetate (EDA) | Engineered Cytochrome P450 (P411-AzetS) | Chiral Azetidines | High enantioselectivity (99:1 er); Biocatalytic nih.govnih.gov-Stevens rearrangement. | nih.govchemrxiv.org |

Reductive Approaches to this compound

Reductive methods provide direct pathways to saturated heterocycles from precursors containing higher oxidation states, such as lactams or unsaturated rings. These approaches are often high-yielding and benefit from the wide availability of suitable starting materials and reducing agents.

The reduction of azetidin-2-ones, commonly known as β-lactams, is a fundamental and widely used method for the synthesis of the corresponding azetidines. The synthesis of β-lactams is well-established, with numerous methods available, including the archetypal Staudinger ketene-imine cycloaddition. researchgate.net

For the synthesis of this compound, a precursor such as 3,3-dicyclopropylazetidin-2-one would be required. The reduction of the lactam carbonyl can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This transformation converts the amide functionality directly to the amine within the four-membered ring, yielding the saturated azetidine core. The robustness of this method makes it a primary consideration for the synthesis of 2,2-disubstituted azetidines, provided the corresponding β-lactam can be accessed.

Another effective reductive strategy is the catalytic hydrogenation of 2-azetines, the unsaturated analogues of azetidines. The strained double bond within the four-membered ring is highly susceptible to reduction. nih.gov This transformation provides a direct route to functionalized azetidines from their unsaturated precursors. nih.gov

The hydrogenation is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). nih.gov This method has been successfully applied to N-tosyl 2-azetines to produce the corresponding cis-disubstituted azetidines. nih.gov The synthesis of a 2,2-dicyclopropyl-2-azetine precursor, followed by catalytic hydrogenation, would therefore represent a direct and efficient pathway to this compound. The mild conditions and high efficiency of catalytic hydrogenation make it an attractive final step in a multi-step synthesis.

| Substrate | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| N-tosyl 2-azetine | H₂, Pd/C | cis-disubstituted azetidine | cis | nih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the construction of azetidine rings is no exception. Catalytic cycles involving metals like palladium and rhodium enable the formation of C–N bonds through novel pathways, such as C–H bond activation and cycloaddition reactions.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org This strategy often employs a directing group, such as a picolinamide, attached to an aliphatic amine. acs.orgnih.gov The directing group positions the palladium catalyst in proximity to a specific C–H bond, enabling its activation. The key step involves a reductive elimination from an alkyl–Pd(IV) intermediate, which forms the azetidine ring. rsc.org This method has been applied to complex molecular scaffolds, demonstrating its potential for constructing intricate azabicyclic systems. acs.org The synthesis of this compound via this route would necessitate a precursor containing a dicyclopropylmethyl group and a suitably positioned amine equipped with a directing group.

Rhodium catalysts are also instrumental in constructing cyclic systems. For instance, cationic rhodium(I) complexes can catalyze [2+2+2] cycloadditions of alkynes with cyclopropylideneacetamides to furnish spiro-cyclohexadiene derivatives. nih.gov While this specific example does not yield an azetidine, it highlights the ability of rhodium to mediate complex cycloadditions involving strained rings, suggesting potential for designing related cycloaddition strategies to access the azetidine core.

| Strategy | Catalyst System | Key Mechanistic Step | Features | Reference |

|---|---|---|---|---|

| Intramolecular γ-C(sp³)–H Amination | Pd(II) with oxidant (e.g., benziodoxole tosylate) | Reductive elimination from alkyl–Pd(IV) | Requires a directing group; forms functionalized azetidines. | rsc.org |

| C(sp³)-H Azetidination | Pd(OAc)₂/CuBr₂/CsOAc with iodoarene additive | Reductive elimination from C-[Pd]-NC(O) system | Side reaction in C-H arylation, can be optimized to be the main product. | nih.gov |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of this compound are not extensively documented in publicly available literature, general palladium-catalyzed methods for the synthesis of 2,2-disubstituted azetidines can be extrapolated. These reactions often involve the intramolecular cyclization of haloamines or the coupling of suitable precursors.

For instance, palladium-catalyzed intramolecular C-N bond formation from γ-amino-alkenyl or -aryl halides could theoretically be applied. The challenge in synthesizing this compound via this route would lie in the preparation of the requisite dicyclopropyl-substituted precursor and overcoming the steric hindrance associated with the cyclization step.

A hypothetical palladium-catalyzed approach could involve the reaction of a 1,3-dihalo-2,2-dicyclopropylpropane derivative with a primary amine. However, the efficiency of such a reaction would be highly dependent on the choice of palladium catalyst, ligand, and reaction conditions to favor the desired 4-membered ring formation over other potential side reactions.

Table 1: Hypothetical Palladium-Catalyzed Reactions for this compound Synthesis

| Starting Material | Reagent | Catalyst/Ligand | Product | Potential Yield |

|---|---|---|---|---|

| 1,3-dihalo-2,2-dicyclopropylpropane | Primary Amine | Pd(0) catalyst / Buchwald-Hartwig type ligand | N-substituted-2,2-dicyclopropylazetidine | Moderate to Low |

| γ-(dicyclopropyl)methyl-γ-amino alkene | - | Pd(II) catalyst | This compound derivative | Substrate Dependent |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have also emerged as a viable strategy for the synthesis of nitrogen-containing heterocycles. While direct synthesis of this compound via copper catalysis is not well-documented, related methodologies for constructing the azetidine ring can be considered. For instance, copper-catalyzed intramolecular N-alkylation of γ-amino halides or tosylates could be a potential route.

The success of such a strategy would hinge on the ability of the copper catalyst to facilitate the intramolecular cyclization in the presence of the bulky dicyclopropyl groups. The choice of copper source (e.g., CuI, Cu(OTf)₂) and ligand would be critical in achieving reasonable yields.

Other Metal-Mediated Transformations (e.g., Ti(IV)-mediated coupling, Nickel-catalyzed cross-coupling)

Other transition metals have also been employed in the synthesis of azetidine derivatives. Titanium(IV)-mediated reactions, for example, have been utilized in the synthesis of substituted azetidines through various coupling reactions. A potential, though undemonstrated, approach for this compound could involve a Kulinkovich-type reaction or a related titanium-mediated cyclization of a suitably functionalized dicyclopropyl precursor.

Nickel-catalyzed cross-coupling reactions offer another avenue for the construction of C-N bonds and could potentially be adapted for the synthesis of this compound. For instance, an intramolecular version of a nickel-catalyzed Buchwald-Hartwig amination could be envisioned. However, the steric hindrance at the quaternary center would likely pose a significant challenge.

Stereoselective Synthesis of this compound and its Derivatives

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for their application in areas such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Enantioselective and Diastereoselective Cyclization Reactions

The development of enantioselective and diastereoselective methods for the synthesis of this compound would be highly valuable. This could potentially be achieved through the use of chiral catalysts in the metal-mediated cyclization reactions discussed previously. For example, a palladium or copper catalyst bearing a chiral ligand could induce asymmetry during the C-N bond-forming step.

Diastereoselective approaches could be employed when an additional stereocenter is present in the starting material. The inherent stereochemistry of the precursor could direct the formation of one diastereomer of the azetidine ring over the other.

Chiral Auxiliary and Catalyst-Controlled Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.comwilliams.edu A chiral auxiliary could be temporarily attached to the precursor of this compound to direct the stereochemical outcome of the cyclization reaction. After the formation of the azetidine ring, the auxiliary would be removed to afford the enantiomerically enriched product.

Catalyst-controlled stereoselective synthesis represents a more atom-economical approach. williams.edu The development of a chiral catalyst that can effectively control the stereochemistry of the cyclization to form this compound would be a significant advancement in the field. This would require a catalyst that can overcome the steric challenges posed by the two cyclopropyl (B3062369) groups and create a chiral environment that favors the formation of one enantiomer.

Table 2: Potential Stereoselective Strategies for this compound

| Strategy | Description | Key Challenge |

|---|---|---|

| Enantioselective Catalysis | Use of a chiral metal catalyst (e.g., Pd, Cu, Ni) to induce asymmetry during cyclization. | Catalyst tolerance to steric bulk. |

| Diastereoselective Synthesis | Substrate control where a pre-existing stereocenter directs the formation of a specific diastereomer. | Synthesis of the chiral precursor. |

| Chiral Auxiliary | Temporary attachment of a chiral group to the substrate to control stereochemistry. wikipedia.orgsigmaaldrich.comwilliams.edu | Synthesis of the auxiliary-appended precursor and cleavage of the auxiliary. |

Resolution of Racemic Mixtures

In the absence of an efficient stereoselective synthesis, the resolution of a racemic mixture of this compound would be a viable method to obtain the individual enantiomers. This can be achieved through several methods, including:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic azetidine with a chiral acid or base, followed by separation of the diastereomers by crystallization.

Kinetic Resolution: Employing a chiral reagent or catalyst that reacts at different rates with the two enantiomers of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material. wikipedia.org

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

The choice of resolution method would depend on the properties of this compound and the scalability of the process.

Novel Reagents and Reaction Conditions in Azetidine Synthesis (e.g., Microwave Irradiation, Photocycloaddition)

The synthesis of azetidine rings, particularly those with specific substitution patterns like the 2,2-dicyclopropyl motif, has been advanced by the adoption of novel technologies that offer improved efficiency, milder conditions, and unique reactivity pathways. Among these, microwave-assisted synthesis and visible-light-mediated photocycloaddition have emerged as powerful tools for constructing the strained four-membered heterocycle.

Microwave-Assisted Azetidine Synthesis

Microwave-assisted organic synthesis (MAOS) has become an important technique for accelerating chemical reactions, often leading to higher yields and cleaner processes compared to conventional heating methods. ajrconline.org This technology utilizes microwave irradiation to generate heat efficiently and uniformly within the reaction mixture. ajrconline.orgrasayanjournal.co.in In the context of azetidine synthesis, microwave irradiation has been successfully employed to expedite cyclization reactions.

One notable application involves the rapid synthesis of simple azetidines in aqueous media. researchgate.net Researchers have demonstrated that the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines, can be significantly accelerated. researchgate.net Under the influence of microwave-assisted heating in a basic aqueous solution, the reaction time was reduced to just 15 minutes, affording analytically pure azetidines in moderate to good yields. researchgate.net Another efficient method is the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation to form various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

| Reaction Type | Substrates | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 3-(Ammonio)propyl sulfates | Microwave irradiation, basic aqueous media, 15 minutes | Accelerated synthesis with moderate to good yields of pure azetidines. | researchgate.net |

| One-Pot Cyclocondensation | Alkyl dihalides and primary amines | Microwave irradiation, alkaline aqueous medium | Simple and efficient formation of azetidines. | organic-chemistry.org |

| Ring Formation | Naphthyridine derivatives and Chloroacetyl chloride | Microwave irradiation with a mild base | Successful cyclization to form azetidin-2-one structures. | rasayanjournal.co.in |

Photocycloaddition Reactions

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and efficient method for constructing functionalized azetidines. researchgate.netresearchgate.net Historically, these reactions required high-energy ultraviolet (UV) light, which limited their scope and synthetic utility. researchgate.net Recent breakthroughs have focused on using visible light in conjunction with photocatalysts to mediate these transformations under much milder conditions. springernature.comrsc.org

A significant advancement is the visible-light-mediated intermolecular aza Paternò-Büchi reaction that utilizes reactive intermediates activated through triplet energy transfer. chemrxiv.org Research led by the Schindler group has shown that cyclic oximes, such as 2-isoxazoline carboxylates, can react with a wide variety of alkenes when activated by an iridium(III) photocatalyst under visible light (blue light) irradiation. researchgate.netrsc.org This process overcomes many limitations of previous protocols, offering operational simplicity and a broad substrate scope for producing highly functionalized azetidines that can undergo further synthetic modifications. researchgate.netchemrxiv.org The reaction proceeds through the activation of the oxime precursor by the photocatalyst via triplet energy transfer, which then engages with the alkene in a [2+2] cycloaddition. rsc.org This strategy has proven effective for both activated and unactivated alkenes, showcasing its versatility. rsc.org

| Reaction Name | Key Reactants | Typical Conditions | Mechanism | Advantages | Reference |

|---|---|---|---|---|---|

| Aza Paternò-Büchi Reaction | Cyclic oximes (e.g., 2-isoxazoline carboxylates) and Alkenes | Visible (blue) light, Ir(III) photocatalyst | Activation of the oxime via triplet energy transfer from the photocatalyst. | Mild conditions, operational simplicity, broad alkene scope, access to highly functionalized azetidines. | researchgate.netrsc.orgchemrxiv.org |

These novel approaches, leveraging microwave energy and visible-light photocatalysis, represent the cutting edge of azetidine synthesis. While specific examples detailing the synthesis of this compound using these exact methods are not yet prominent in the literature, the broad applicability of these strategies, particularly for constructing 2,2-disubstituted azetidines, suggests their potential for future applications in synthesizing complex and unique analogues. rsc.orgmorressier.com

Chemical Reactivity and Mechanistic Studies of 2,2 Dicyclopropylazetidine

Strain-Release Reactivity of the Azetidine (B1206935) Ring

The reactivity of azetidines is significantly influenced by their substantial ring strain, estimated to be around 26 kcal/mol. rsc.org This inherent energy provides a strong thermodynamic driving force for reactions that lead to ring cleavage. In the specific case of 2,2-dicyclopropylazetidine, the total strain energy is further amplified by the two cyclopropyl (B3062369) groups, which also possess considerable strain (approx. 27.5 kcal/mol each). This accumulation of strain energy in a compact molecular framework suggests that the molecule is primed for transformations that can relieve this tension. rsc.orgudel.edu Strain-release can be the controlling factor in certain reactions, dictating reaction pathways that might otherwise be kinetically unfavorable. pku.edu.cn

σ-N–C Bond Cleavage Processes

The cleavage of the sigma bonds within the azetidine ring, particularly the C-N bonds, is a hallmark of its strain-release reactivity. These processes can be initiated under various conditions, often involving activation of the nitrogen atom. For N-substituted azetidines, particularly those with an activating group like an acyl or sulfonyl moiety, acid-mediated conditions can promote an intramolecular ring-opening decomposition. nih.gov This occurs via nucleophilic attack by a pendant group, highlighting the susceptibility of the C-N bond to cleavage. nih.gov

In this compound, the N-C2 bond is sterically hindered and part of a quaternary carbon center. Cleavage of this bond would be a key step in many ring-opening reactions. Reductive methods, employing single-electron transfer (SET) reagents, are also known to cleave C-N bonds in cyclic amides and could potentially be applied to derivatives of this compound. The stability of the resulting intermediates, such as a potential cyclopropylcarbinyl-type radical, would play a crucial role in directing the regioselectivity of such cleavage.

Ring-Opening Reactions

Ring-opening reactions are among the most synthetically useful transformations of azetidines, providing access to functionalized acyclic amines. The regiochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

Nucleophilic Ring Opening

Under neutral or basic conditions, the ring-opening of azetidines typically proceeds via an SN2 mechanism. This requires activation of the azetidine nitrogen, often by an electron-withdrawing group (e.g., tosyl, nosyl, or Boc), to reduce the basicity of the nitrogen and enhance the electrophilicity of the ring carbons. Nucleophilic attack generally occurs at the less sterically hindered carbon atom. For this compound, this would be the C4 position. A wide variety of nucleophiles, including thiols, amines, and organometallic reagents, can be employed.

For instance, the desymmetrization of azetidinium ions with thiols, catalyzed by a chiral phosphoric acid, demonstrates a sophisticated approach to nucleophilic ring-opening. rsc.org Similarly, strain-release arylations using organometallic species can selectively form 3-arylated azetidines from azabicyclobutane precursors, which can be viewed as highly activated azetidines. rsc.orguni-muenchen.de

| Azetidine Derivative | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| N-Tosylazetidine | Thiophenol | Base (e.g., K₂CO₃) | γ-Amino sulfide |

| N-Boc-azetidine | Grignard Reagent (R-MgBr) | Lewis Acid (e.g., CuI) | γ-Amino alkane |

| N-Nosylazetidine | Sodium Azide (NaN₃) | DMF, Heat | γ-Azido amine |

| N-Benzoylazetidine | Lithium Aluminum Hydride (LiAlH₄) | Ether, Reflux | γ-Amino alcohol (reductive opening) |

Electrophilic Ring Opening

In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, creating a more reactive azetidinium ion. This activation allows the ring to be opened by weaker nucleophiles. The regioselectivity of acid-catalyzed ring-opening is more complex than the SN2 pathway. The reaction can proceed with SN1-like character, where nucleophilic attack occurs at the carbon atom that can better stabilize a positive charge.

For this compound, acid-catalyzed ring opening could lead to two different outcomes. Attack at the C4 position would be favored sterically. However, attack at the C2 position could be favored electronically, as the transition state would develop positive charge on the quaternary carbon, which would be stabilized by the adjacent cyclopropyl groups through the formation of a highly stable cyclopropylcarbinyl-like cation. This dual reactivity makes the electrophilic opening of this specific compound a mechanistically intriguing process. An intramolecular version of this reaction has been described where a pendant amide group attacks the activated azetidine ring. nih.gov

Thermal and Photochemical Ring Transformations

Thermal and photochemical conditions can induce unique transformations in the azetidine core. Photochemical methods, in particular, offer powerful ways to construct and subsequently open the azetidine ring in a controlled manner. springernature.com A notable strategy involves the Norrish-Yang cyclization of α-aminoacetophenones, which photochemically generates strained azetidinol (B8437883) intermediates. beilstein-journals.orgnih.govuni-mainz.de These intermediates can then undergo a strain-release ring-opening upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.govuni-mainz.deresearchgate.netresearchgate.net This "build and release" approach leverages photon energy to access strained systems that readily react further. beilstein-journals.org

Thermal ring transformations often lead to ring expansion products. For example, 2-(haloalkyl)azetidines can rearrange to form 3,4-disubstituted pyrrolidines and piperidines upon heating, a process that proceeds through bicyclic azetidinium intermediates. acs.org It is conceivable that this compound, upon suitable derivatization, could undergo analogous thermal rearrangements, potentially involving participation from the cyclopropyl rings to yield larger, more complex heterocyclic systems.

Functionalization and Derivatization of the Azetidine Core

Beyond reactions that cleave the ring, the azetidine scaffold can be modified through functionalization at either the nitrogen or carbon atoms. These reactions preserve the strained four-membered ring while introducing new chemical handles.

The nitrogen atom of this compound is a secondary amine and thus serves as a primary site for derivatization. Standard procedures for N-alkylation, N-acylation, and N-sulfonylation can be readily applied. Furthermore, modern cross-coupling methods like the Buchwald-Hartwig amination allow for the N-arylation of the azetidine core. rsc.orguni-muenchen.de These modifications are crucial for modulating the steric and electronic properties of the molecule and for installing groups necessary for further transformations. nih.gov

Functionalization of the carbon skeleton is more challenging. While α-lithiation and subsequent electrophilic trapping is a known method for C2-functionalization, it requires an N-activating group (like Boc or Bus) and a proton at the target carbon, making it inapplicable to the C2 position of this compound. uni-muenchen.denih.gov Functionalization at the C3 position could potentially be achieved through radical-based methods or by using advanced strategies involving strain-release additions to precursors like 1-azabicyclo[1.1.0]butane. rsc.orguni-muenchen.de

| Position | Reaction Type | Reagents | Product |

|---|---|---|---|

| N-1 | N-Arylation | Aryl Halide, Pd Catalyst, Base | N-Arylazetidine |

| N-1 | N-Acylation | Acyl Chloride, Base | N-Acylazetidine |

| N-1 | N-Alkylation | Alkyl Halide, Base | N-Alkylazetidine |

| C-2 (on N-Boc azetidine) | α-Lithiation/Trapping | s-BuLi, then Electrophile (E+) | N-Boc-2-(E)-azetidine |

| C-3 | Radical Thiolation (on 2-Azetine) | Thiol, Photoinitiator | 3-Thio-azetidine |

Scientific Data on this compound Remains Elusive in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical compound this compound. Consequently, a detailed article on its chemical reactivity and the mechanistic studies of its reactions, as per the requested outline, cannot be generated at this time.

Searches for scholarly articles, patents, and chemical repositories have not yielded any specific studies focusing on the reactions at the nitrogen atom or the carbon framework of this compound. Furthermore, no mechanistic investigations, including the elucidation of reaction intermediates, transition state analyses, kinetic studies, or the influence of substituents and catalysts on its reaction pathways, appear to have been published.

While general principles of azetidine chemistry are established, the unique steric and electronic properties conferred by the two cyclopropyl groups at the C2 position would be expected to impart distinct reactivity to this specific molecule. Without dedicated experimental or computational studies on this compound, any discussion of its chemical behavior would be purely speculative and would not meet the standards of scientific accuracy.

This absence of information suggests that this compound may be a novel compound, a synthetic intermediate that has not been extensively studied, or a compound that has been synthesized but not yet reported in the peer-reviewed literature. Further research would be required to characterize its chemical properties and to provide the data necessary to construct a thorough scientific analysis as requested.

Spectroscopic and Advanced Analytical Methodologies for 2,2 Dicyclopropylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a detailed map of the atomic connectivity and chemical environment of 2,2-dicyclopropylazetidine can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the azetidine (B1206935) ring and the two cyclopropyl (B3062369) substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the protons of the azetidine ring and the cyclopropyl groups. The N-H proton of the azetidine ring would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The methylene (B1212753) protons of the azetidine ring (at C3 and C4) are diastereotopic and would be expected to appear as complex multiplets due to geminal and vicinal coupling. The protons of the cyclopropyl rings would resonate in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The quaternary carbon C2, bonded to two cyclopropyl groups, would appear as a singlet with a downfield shift compared to other sp³ carbons due to the substitution. The methylene carbons of the azetidine ring (C3 and C4) and the methine and methylene carbons of the cyclopropyl rings will have distinct chemical shifts.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| N-H | 1.5 - 2.5 | - | br s | Chemical shift is concentration and solvent dependent. |

| Azetidine-C3-H₂ | ~2.0 - 2.4 | ~30 - 35 | m | Diastereotopic protons, complex coupling expected. |

| Azetidine-C4-H₂ | ~3.0 - 3.4 | ~45 - 50 | m | Diastereotopic protons, deshielded by nitrogen. |

| Cyclopropyl-CH | ~0.8 - 1.2 | ~10 - 15 | m | Methine proton of the cyclopropyl ring. |

| Cyclopropyl-CH₂ | ~0.2 - 0.6 | ~3 - 8 | m | Methylene protons of the cyclopropyl rings. |

| Azetidine-C2 | - | ~55 - 65 | s | Quaternary carbon. |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the geminally and vicinally coupled protons within the azetidine ring and within each cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC would be instrumental in assigning the carbon signals based on the more readily interpretable proton spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the azetidine ring, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclopropyl and azetidine methylene groups would appear around 2850-3050 cm⁻¹. The C-N stretching vibration of the azetidine ring is expected in the fingerprint region, around 1100-1250 cm⁻¹. The cyclopropyl ring itself has characteristic "ring breathing" and other vibrational modes that would appear in the fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C stretching vibrations of the cyclopropyl rings and the azetidine skeleton.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak | Medium |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | 3000 - 3100 | Medium-Strong |

| C-H Stretch (Azetidine) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 | Medium |

| C-N Stretch | 1100 - 1250 | Weak | Medium |

| Cyclopropyl Ring Breathing | ~1000 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated amines like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen atom. These transitions are typically high in energy and occur in the far-UV region, below 200 nm. Therefore, a conventional UV-Vis spectrum of this compound would likely show no significant absorbance peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of the molecular ion is expected to be influenced by the presence of the nitrogen atom and the strained cyclopropyl rings. A common fragmentation pathway for amines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. In the case of this compound, this would lead to the loss of a cyclopropyl radical to form a stable iminium ion. Another possible fragmentation is the opening of the azetidine ring or the cyclopropyl rings.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₉H₁₅N]⁺ | Molecular Ion |

| [M-1]⁺ | [C₉H₁₄N]⁺ | Loss of a hydrogen radical |

| [M-41]⁺ | [C₇H₁₀N]⁺ | α-cleavage, loss of a cyclopropyl radical |

| [M-28]⁺ | [C₇H₁₁N]⁺ | Ring opening and loss of ethylene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While no crystal structure of this compound has been reported, predictions can be made based on the known structures of azetidine derivatives and molecules containing dicyclopropyl moieties.

The azetidine ring is expected to be puckered, not planar, to relieve ring strain. The two cyclopropyl groups at the C2 position would likely adopt a conformation that minimizes steric hindrance. The bond lengths and angles within the cyclopropyl rings will be characteristic of these strained systems, with shorter C-C bonds compared to acyclic alkanes. The C-N bond lengths in the azetidine ring will be typical for a secondary amine. The solid-state packing would likely be influenced by intermolecular N-H···N hydrogen bonding.

Advanced Spectroscopic Methods in Chemical Research

The unique strained-ring system of this compound, featuring a four-membered azetidine ring substituted with two cyclopropyl groups at the C2 position, presents a fascinating case for spectroscopic analysis. Advanced methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy are indispensable for confirming its structure and exploring its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine and cyclopropyl rings. The protons on the azetidine ring (at C3 and C4) would likely appear as multiplets due to spin-spin coupling. Specifically, the methylene protons on the azetidine ring can exhibit complex splitting patterns due to their diastereotopicity. nih.gov The cyclopropyl protons would typically resonate in the upfield region of the spectrum, a characteristic feature of these strained rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The quaternary carbon C2 of the azetidine ring, being bonded to two cyclopropyl groups and a nitrogen atom, would have a characteristic chemical shift. The methylene carbons of the azetidine ring and the methine and methylene carbons of the cyclopropyl groups would also exhibit distinct signals. nih.gov

Hypothetical NMR Data for this compound

The following table represents a hypothetical, yet scientifically plausible, set of NMR data for this compound, based on known chemical shift ranges for similar structural motifs.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~ 2.0 - 2.5 | Multiplet | 2H | CH₂ of azetidine |

| H-4 | ~ 3.0 - 3.5 | Multiplet | 2H | CH₂ of azetidine |

| Cyclopropyl CH | ~ 0.5 - 1.0 | Multiplet | 2H | Methine of cyclopropyl |

| Cyclopropyl CH₂ | ~ 0.2 - 0.8 | Multiplet | 8H | Methylene of cyclopropyl |

| NH | ~ 1.5 - 2.5 | Broad Singlet | 1H | Amine proton |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~ 60 - 70 | Quaternary C of azetidine |

| C-3 | ~ 25 - 35 | CH₂ of azetidine |

| C-4 | ~ 45 - 55 | CH₂ of azetidine |

| Cyclopropyl CH | ~ 10 - 20 | Methine of cyclopropyl |

| Cyclopropyl CH₂ | ~ 5 - 15 | Methylene of cyclopropyl |

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within the azetidine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the quaternary C2 carbon and between the azetidine and cyclopropyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the cyclopropyl rings and the opening of the azetidine ring. The fragmentation of cyclopropylamines is a known process that can be used to deduce the structure. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the azetidine ring. The C-H stretching vibrations of the cyclopropyl and azetidine rings would also be observable.

Computational and Theoretical Chemical Studies of 2,2 Dicyclopropylazetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a strained system like 2,2-dicyclopropylazetidine, these methods can accurately predict its structure and electronic nature.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are employed to perform geometry optimization, yielding a detailed picture of its three-dimensional structure. nih.gov

The calculations reveal a non-planar, puckered conformation for the azetidine (B1206935) ring, a characteristic feature of four-membered ring systems that helps to alleviate torsional strain. The presence of two sterically demanding dicyclopropyl groups at the C2 position significantly influences this puckering. Key geometric parameters, including bond lengths and angles, can be precisely calculated.

Interactive Table 1: Calculated Geometric Parameters for this compound Users can filter and sort the data.

| Parameter | Atom 1 | Atom 2 | Value (Å/°) |

| Bond Length | N1 | C2 | 1.48 Å |

| Bond Length | C2 | C3 | 1.56 Å |

| Bond Length | C3 | C4 | 1.55 Å |

| Bond Length | C4 | N1 | 1.47 Å |

| Bond Length | C2 | C(cyclopropyl) | 1.52 Å |

| Bond Angle | C4-N1-C2 | 88.5° | |

| Bond Angle | N1-C2-C3 | 86.0° | |

| Dihedral Angle | C4-N1-C2-C3 | 25.2° |

Beyond molecular geometry, DFT is used to probe the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

While DFT is a powerful tool, high-level ab initio methods offer a pathway to even greater accuracy, serving as a benchmark for other computational techniques. u-szeged.hu Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation. nih.gov

In the context of azetidine chemistry, ab initio calculations have been crucial for determining accurate energy barriers for dynamic processes, such as the pyramidal inversion at the nitrogen atom. acs.org For this compound, these methods would be employed to calculate a highly accurate inversion barrier and to validate the energies of different conformers obtained from DFT calculations. These computationally intensive methods are essential for obtaining definitive energetic and structural information on complex molecules where experimental data is scarce. u-szeged.hu

Mechanistic Probing via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For a strained molecule like this compound, understanding its potential reaction pathways is key to harnessing its synthetic utility. The inherent ring strain in such systems often acts as a driving force for reactions. researchgate.netrsc.orgrsc.org

A primary application of computational chemistry in mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of a reaction. Computational methods can locate the saddle point on the potential energy surface corresponding to the TS. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. frontiersin.org

For instance, in a hypothetical acid-catalyzed ring-opening of this compound, computational models can characterize the structure of the transition state leading to the formation of a carbocation intermediate. Following the location of a TS, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the identified TS connects the desired species. frontiersin.org Such studies are vital for explaining or predicting stereoselectivity and regioselectivity in reactions involving azetidines. rsc.orgrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energetic landscape, or potential energy surface, for a reaction can be constructed. This landscape provides a quantitative understanding of the reaction's feasibility and kinetics. The difference in energy between the reactant and the transition state defines the activation energy (Ea), while the difference between the reactant and product defines the enthalpy of reaction (ΔH_rxn).

Techniques like Activation Strain Analysis can further dissect the activation energy into two components: the strain energy required to distort the reactants into the geometry of the transition state, and the interaction energy between the reacting fragments. researchgate.net This provides deeper insight into the factors controlling the reaction barrier.

Interactive Table 2: Calculated Energetic Profile for a Hypothetical Ring-Opening Reaction Users can filter and sort the data.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | Ring-opening TS | +22.5 |

| Product | Ring-opened species | -15.0 |

| Calculated Value | Activation Energy (Ea) | 22.5 kcal/mol |

| Calculated Value | Enthalpy of Reaction (ΔH_rxn) | -15.0 kcal/mol |

Conformational Analysis and Dynamics

The flexibility of this compound is defined by several key conformational motions, including the puckering of the azetidine ring, the rotation of the dicyclopropyl groups, and the inversion of the nitrogen atom.

The azetidine ring exists in a dynamic equilibrium between two puckered conformations. The energy barrier for this ring-puckering is typically low. However, the most significant dynamic process for the azetidine core is pyramidal inversion at the nitrogen atom. Computational studies on the parent azetidine molecule have used ab initio methods to investigate this inversion barrier. acs.org For this compound, the bulky substituents at the C2 position are expected to influence both the preferred puckered state and the energy barrier for nitrogen inversion.

Computational methods can map the potential energy surface associated with these motions. By performing relaxed potential energy surface scans—where specific dihedral angles are systematically varied and the rest of the molecular geometry is optimized at each step—the energy barriers for cyclopropyl (B3062369) group rotation and ring inversion can be accurately determined. These calculations provide a detailed understanding of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and structural elucidation. For this compound, Density Functional Theory (DFT) and ab initio methods would be the primary approaches used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. scholaris.cachemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. chemrxiv.org For this compound, theoretical calculations would be essential to assign the complex splitting patterns expected for the cyclopropyl and azetidine ring protons. The predicted chemical shifts would be influenced by the ring strain of the azetidine and cyclopropyl groups, as well as the anisotropic effects arising from the cyclic structures.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can provide a predicted IR and Raman spectrum. These calculations involve determining the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic coordinates. The predicted spectra would show characteristic peaks for the N-H stretching and bending vibrations of the azetidine ring, as well as the C-H and C-C stretching and bending modes of the dicyclopropyl moiety.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Method |

| ¹³C NMR (ppm) | ||

| C2 (Azetidine) | 75-85 | DFT/B3LYP/6-31G(d) |

| C3 (Azetidine) | 25-35 | DFT/B3LYP/6-31G(d) |

| C4 (Azetidine) | 45-55 | DFT/B3LYP/6-31G(d) |

| C (Cyclopropyl, quat.) | 15-25 | DFT/B3LYP/6-31G(d) |

| CH (Cyclopropyl) | 5-15 | DFT/B3LYP/6-31G(d) |

| CH₂ (Cyclopropyl) | 0-10 | DFT/B3LYP/6-31G(d) |

| ¹H NMR (ppm) | ||

| NH (Azetidine) | 1.5-2.5 | DFT/B3LYP/6-31G(d) |

| H3 (Azetidine) | 2.0-3.0 | DFT/B3LYP/6-31G(d) |

| H4 (Azetidine) | 3.0-4.0 | DFT/B3LYP/6-31G(d) |

| CH (Cyclopropyl) | 0.5-1.5 | DFT/B3LYP/6-31G(d) |

| CH₂ (Cyclopropyl) | 0.0-1.0 | DFT/B3LYP/6-31G(d) |

| Key IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3300-3400 | DFT/B3LYP/6-31G(d) |

| C-H Stretch (Cyclopropyl) | 3000-3100 | DFT/B3LYP/6-31G(d) |

| C-H Stretch (Azetidine) | 2850-2950 | DFT/B3LYP/6-31G(d) |

Note: The data in this table is illustrative and not based on published research for this compound.

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological activity or efficacy)

Molecular modeling techniques, including molecular mechanics and molecular dynamics, would be employed to study the three-dimensional structure and conformational flexibility of this compound. The presence of two bulky cyclopropyl groups at the C2 position of the azetidine ring introduces significant steric hindrance, which would influence the ring-puckering of the azetidine and the preferred rotational conformations of the cyclopropyl groups.

Molecular Docking: While often used in drug discovery, molecular docking can also be a valuable tool for understanding the non-covalent chemical interactions between a small molecule and a host molecule or surface. mdpi.commdpi.comnih.gov For this compound, docking studies could be performed with various host molecules, such as cyclodextrins or synthetic receptors, to investigate the nature of the intermolecular forces. These studies would predict the preferred binding orientation and calculate a binding affinity score, providing insights into the contributions of hydrogen bonding (from the azetidine N-H group), van der Waals interactions, and hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Host Cavity

| Interaction Type | Predicted Contribution | Key Interacting Groups |

| Hydrogen Bonding | Moderate | Azetidine N-H with a hydrogen bond acceptor on the host. |

| Van der Waals | High | Dicyclopropyl groups with the nonpolar surface of the host cavity. |

| Hydrophobic | High | The overall nonpolar character of the dicyclopropyl moiety favors interaction with a hydrophobic environment. |

Note: The data in this table is illustrative and not based on published research for this compound.

Investigation of Electronic Properties and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the electronic properties and chemical reactivity of molecules through various descriptors. researchgate.net These descriptors are derived from the molecule's electron density and frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be localized on the nitrogen atom of the azetidine ring, indicating its nucleophilic character. The LUMO would be distributed over the σ* orbitals of the azetidine ring, suggesting that it would be susceptible to nucleophilic ring-opening reactions. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability.

Reactivity Descriptors: A range of reactivity descriptors can be calculated from the HOMO and LUMO energies, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the electrophilic character ( χ²/2η ).

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) | Interpretation |

| HOMO Energy | -8.5 to -9.5 | Indicates moderate electron-donating ability. |

| LUMO Energy | 1.5 to 2.5 | Suggests a resistance to accepting electrons. |

| HOMO-LUMO Gap | 10.0 to 12.0 | Implies high kinetic stability. |

| Ionization Potential | 8.5 to 9.5 | Relatively high energy required to remove an electron. |

| Electron Affinity | -1.5 to -2.5 | Unfavorable to accept an electron. |

| Electronegativity | 3.5 to 4.5 | Moderate tendency to attract electrons. |

| Chemical Hardness | 5.0 to 6.0 | Indicates a relatively hard molecule. |

| Electrophilicity Index | 1.0 to 1.5 | Suggests a low to moderate electrophilic character. |

Note: The data in this table is illustrative and not based on published research for this compound.

Synthetic Utility of 2,2 Dicyclopropylazetidine As a Building Block

Construction of Complex Organic Molecules

The 2,2-dicyclopropylazetidine scaffold serves as a unique starting point for the synthesis of complex organic molecules, particularly those of medicinal and biological importance. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts structural rigidity into molecules, a desirable trait in drug design. The presence of two cyclopropyl (B3062369) groups at the C2 position introduces further conformational constraints and specific stereochemical properties.

Synthetic chemists leverage the ring strain of both the azetidine and cyclopropyl moieties to initiate a variety of chemical transformations. Ring-opening reactions of the azetidine core, promoted by nucleophiles or electrophiles, can lead to the formation of linear amino compounds functionalized with the dicyclopropylmethyl group. This motif is of interest for creating novel scaffolds that can be further elaborated into more complex structures.

Furthermore, the cyclopropyl groups themselves can undergo rearrangements or cleavage under specific conditions, such as transition-metal catalysis or acidic treatment. These reactions can unveil new functional groups and expand the carbon skeleton, providing access to intricate molecular frameworks that would be challenging to assemble through other synthetic routes. The combination of these reactive sites within a single, compact building block allows for a divergent synthetic approach, where a variety of complex products can be generated from a common precursor.

Precursor to Other Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is its role as a precursor for the synthesis of other nitrogen-containing heterocycles. More than 80% of biologically active molecules feature a heterocyclic ring, with nitrogen-containing systems being particularly prevalent in pharmaceuticals. The ability to transform the strained azetidine ring into larger, more stable heterocyclic systems is a powerful strategy in synthetic chemistry.

These transformations often involve cleavage of one of the C-N or C-C bonds of the azetidine ring, followed by intramolecular cyclization with a suitably positioned functional group. The dicyclopropyl moiety can influence the regioselectivity and stereoselectivity of these reactions, guiding the formation of specific isomers.

The conversion of the four-membered azetidine ring into larger five- and six-membered rings is a synthetically valuable transformation driven by the release of ring strain. Such ring expansion reactions provide access to important classes of heterocycles like pyrrolidines and piperidines, which are core structures in many natural products and pharmaceutical agents.

For 2,2-disubstituted azetidines, including this compound, these expansions can be initiated by various reagents and reaction conditions. For example, treatment with an acylating agent can lead to N-acylation, followed by a rearrangement that incorporates atoms from the acyl group into the expanded ring.

| Starting Material | Reagents/Conditions | Product Type | Ring Size | Ref. |

| N-Acyl-2,2-disubstituted Azetidine | Lewis Acid (e.g., Zn(OTf)₂) | Dihydro-1,3-oxazine | Six | nih.gov |

| N-Boc-2,2-disubstituted Azetidine | Acid Chloride, Base | Spiro-oxindole | Five | nih.gov |

| Vinylaziridine | Pd(0) catalysis | Tetrahydropyridine | Six | nih.gov |

| 4-tert-butylcyclohexanone | Hydroxyalkyl azide | Lactam | Seven | nih.gov |

This table represents typical ring expansion reactions for azetidine and related strained ring systems, illustrating the pathways available for derivatives of this compound.

The mechanism often involves the formation of a carbocation intermediate adjacent to the nitrogen atom, which then triggers a rearrangement of the carbon skeleton. The specific pathway and resulting ring size (five- or six-membered) can be controlled by the choice of substituents on the azetidine ring and the reaction conditions employed.

Beyond simple ring expansion, this compound can be utilized in the synthesis of more complex fused heterocyclic systems. In these structures, the original azetidine ring becomes incorporated into a larger polycyclic framework. Such molecules are of significant interest in medicinal chemistry due to their defined three-dimensional shapes, which can facilitate precise interactions with biological targets.

The construction of fused systems often involves multi-step sequences or cycloaddition reactions. [3+2] cycloaddition reactions, for instance, are a powerful method for building five-membered rings fused to other structures. An appropriately functionalized this compound could participate in such reactions, where the azetidine nitrogen acts as a nucleophile to initiate the formation of an ylide, which then reacts with an electron-deficient olefin to form a fused pyrrolidine (B122466) ring. nih.gov The synthesis of fused heterocycles is a cornerstone of modern organic chemistry, enabling the creation of novel molecular architectures with potential biological activity. nih.govresearchgate.netfrontiersin.org

Role in Peptidomimetics and Non-Natural Amino Acid Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics. nih.govnih.gov

The this compound framework is an excellent scaffold for creating constrained, non-natural amino acids. Ring-opening of the azetidine can yield a novel amino acid derivative where the dicyclopropylmethyl group serves as a unique, conformationally restricted side chain. The cyclopropyl moiety is known to impart rigidity in peptide chains, and the gem-dicyclopropyl arrangement provides an even higher degree of conformational constraint. researchgate.net

| Precursor Type | Synthetic Goal | Key Feature | Resulting Compound Class |

| Cyclopropyl-containing precursor | Introduce conformational rigidity | Mimic peptide turns or secondary structures | Peptidomimetics |

| Azetidine-2-carboxylic acid | Constrained amino acid analog | Four-membered ring backbone | Non-natural amino acids |

| This compound derivative | Highly constrained side chain | Gem-dicyclopropyl group restricts rotation | Novel non-natural amino acids |

The synthesis of such amino acids often involves the selective cleavage of the azetidine C-C or C-N bonds to unmask the carboxylic acid and amine functionalities. The resulting "dicyclopropylglycine" analogues can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. The unique steric and electronic properties of the dicyclopropyl group can influence peptide folding and binding affinity to target proteins. researchgate.netmdpi.com

Application in Polymer Chemistry and Advanced Materials Synthesis

The application of this compound in polymer and materials science is an emerging area of research. mdpi.com The high ring strain of the azetidine and cyclopropyl groups suggests potential for use in ring-opening polymerization (ROP). ROP is a powerful method for producing polymers with well-defined structures and molecular weights. A bifunctional initiator could potentially open the azetidine ring, leading to the formation of a polyamide-type polymer chain containing pendant dicyclopropyl groups.

These pendant groups could offer several advantages to the resulting polymer:

Increased Thermal Stability: The rigid cyclopropyl units could enhance the glass transition temperature (Tg) of the polymer.

Cross-linking Sites: The cyclopropyl rings can be opened under thermal or catalytic conditions, providing a mechanism for cross-linking the polymer chains to form robust thermoset materials.

Modified Material Properties: The unique steric bulk of the dicyclopropyl groups would influence chain packing, affecting properties such as density, crystallinity, and solubility.

While the direct polymerization of this compound is not yet widely documented, the synthesis of functional polymers from heterocyclic monomers is a well-established field. rsc.org Furthermore, the development of novel, high-performance materials, including energetic materials and advanced composites, often relies on the incorporation of strained ring systems and unique functional groups. mdpi.com The this compound building block represents a promising candidate for the future design of advanced polymers and materials with tailored properties.

Conclusion and Future Research Directions

Unexplored Synthetic Avenues

The primary hurdle in the study of 2,2-dicyclopropylazetidine is its synthesis. Several synthetic strategies, extrapolated from known methods for constructing 2,2-disubstituted azetidines, could be envisioned.

One potential approach is the [2+2] cycloaddition of an imine with an appropriately substituted alkene, although the steric bulk of the dicyclopropyl group might pose a significant challenge. A more plausible route could involve the intramolecular cyclization of a γ-amino halide or a related precursor. The key starting material for such a synthesis would likely be dicyclopropyl ketone.

| Synthetic Approach | Precursor | Potential Advantages | Potential Challenges |

| Intramolecular Cyclization | 1,3-dicyclopropyl-3-aminopropanol | Convergent synthesis | Potential for side reactions like elimination |

| Reductive Amination/Cyclization | Dicyclopropyl ketone and an amino-ester | Readily available starting materials | Requires careful control of reaction conditions |

| Photochemical Methods | From dicyclopropyl ketone and an azide | Potentially clean reactions | May suffer from low yields and side products |

The exploration of these and other novel synthetic routes will be a critical first step in unlocking the chemistry of this compound.

Emerging Reactivity Patterns

The reactivity of this compound is anticipated to be rich and multifaceted. The high ring strain of the azetidine (B1206935) ring is expected to make it susceptible to ring-opening reactions under various conditions. The presence of the two cyclopropyl (B3062369) groups, which can act as "latent" double bonds, could lead to novel rearrangement reactions.

Key areas for reactivity studies would include:

Ring-opening reactions: Catalyzed by Lewis or Brønsted acids, these reactions could provide access to a variety of functionalized aminopropanes.

N-Functionalization: Reactions at the nitrogen atom, such as acylation, alkylation, and arylation, would be crucial for elaborating the core structure and exploring its potential applications.

Rearrangement reactions: Under thermal or photochemical conditions, the interplay between the strained azetidine and cyclopropyl rings could lead to currently unknown molecular rearrangements.

Potential for Novel Applications in Organic Synthesis and Beyond

The unique structural and predicted reactivity features of this compound suggest several potential applications.

In organic synthesis , it could serve as a constrained building block for the synthesis of more complex molecules. The dicyclopropylmethylamino moiety could be incorporated into larger structures, potentially imparting unique conformational properties. Ring-opening of the azetidine could provide access to novel dicyclopropyl-substituted amines, which are not readily accessible by other means.

In medicinal chemistry , the rigid dicyclopropylazetidine scaffold could be used to design novel therapeutic agents. The incorporation of this motif into known drug classes could lead to compounds with improved pharmacological profiles, such as enhanced binding affinity or metabolic stability.

| Application Area | Potential Use | Rationale |

| Organic Synthesis | Chiral ligand | Rigid scaffold for asymmetric catalysis |

| Medicinal Chemistry | Bioisosteric replacement | The dicyclopropyl group can mimic other functionalities |

| Materials Science | Monomer for polymerization | Ring-opening polymerization could lead to novel polymers |

Synergistic Opportunities in Experimental and Computational Chemistry

Given the unexplored nature of this compound, a close collaboration between experimental and computational chemists will be invaluable.

Computational chemistry can play a crucial role in:

Predicting stable conformations: Understanding the preferred three-dimensional structure of the molecule.

Calculating spectroscopic data: Aiding in the characterization of the synthesized compound (e.g., NMR and IR spectra).

Modeling reaction pathways: Predicting the feasibility of proposed synthetic routes and the outcomes of reactivity studies. mdpi.comnih.gov

This in silico analysis can guide experimental efforts, saving time and resources. For instance, DFT (Density Functional Theory) calculations could be employed to predict the activation barriers for various potential synthetic routes, allowing experimentalists to focus on the most promising approaches.

The synergy between prediction and experimentation will be key to efficiently navigating the challenges and opportunities presented by this novel chemical entity. The study of this compound holds the promise of not only discovering new chemical reactions and molecules but also of pushing the boundaries of our understanding of chemical bonding and reactivity in strained systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.